molecular formula C23H37ClN2 B1676108 MDL-12,330A hydrochloride CAS No. 40297-09-4

MDL-12,330A hydrochloride

Numéro de catalogue: B1676108
Numéro CAS: 40297-09-4
Poids moléculaire: 377.0 g/mol
Clé InChI: CKOPQUCSDBVAQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de MDL-12,330A implique la cyclisation d'un dérivé de phénylcyclopentylamine avec l'azacyclotridéc-1-ène. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et est réalisée dans des conditions de température contrôlées pour assurer la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle du chlorhydrate de MDL-12,330A suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de haute pureté pour obtenir un produit avec une pureté ≥98% (HPLC). Le composé est ensuite isolé et purifié par cristallisation ou par d'autres méthodes appropriées .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de MDL-12,330A subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

Le chlorhydrate de MDL-12,330A a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le chlorhydrate de MDL-12,330A exerce ses effets en inhibant l'adénylyl cyclase, une enzyme responsable de la conversion de l'ATP en AMP cyclique. Cette inhibition entraîne une diminution des niveaux d'AMP cyclique, affectant divers processus cellulaires. Le composé agit également comme un bloqueur des canaux potassiques dépendants du voltage, prolongeant la durée des potentiels d'action et favorisant la sécrétion d'insuline. De plus, il bloque l'entrée du calcium dans les cellules .

Composés similaires :

Unicité : Le chlorhydrate de MDL-12,330A est unique en raison de son double rôle d'inhibiteur de l'adénylyl cyclase et de bloqueur des canaux potassiques dépendants du voltage. Cette combinaison d'actions en fait un outil précieux dans la recherche impliquant la signalisation de l'AMP cyclique et l'électrophysiologie cellulaire .

Applications De Recherche Scientifique

Cancer Research

MDL-12,330A has been investigated for its potential role in sensitizing cancer cells to apoptosis. A study demonstrated that MDL-12,330A enhances TRAIL-induced apoptosis in gastric cancer cells. At concentrations of 20 µM and above, it induced significant cell death through both apoptotic and non-apoptotic mechanisms. The study highlighted the compound's ability to upregulate death receptor 5 (DR5) via CHOP-mediated pathways, suggesting its potential as a therapeutic agent in gastric cancer treatment .

Study Cell Line Concentration (µM) Effect
SNU60110-30Induced apoptosis
SNU63810-30Enhanced TRAIL sensitivity
AGS10-30Increased cell death

Stem Cell Research

In the context of mesenchymal stem cells (MSCs), MDL-12,330A has been utilized to investigate the role of cAMP signaling in mechanotransduction. The compound effectively blocked fluid shear stress-induced increases in cAMP levels, confirming that MSC responses to mechanical stimuli are dependent on adenylyl cyclase activity . This highlights its utility in studying stem cell behavior and differentiation.

Study Cell Type OFS Duration (min) cAMP Change
MSCs15Increased by 2.9-fold

Neurobiology

MDL-12,330A has also been employed in neurobiological studies to explore its effects on neuronal signaling pathways. For instance, it was shown to modulate dopamine receptor activity by inhibiting Src phosphorylation in retinal neurons. This suggests that MDL-12,330A can influence neurotransmitter signaling and neuronal excitability .

Study Neuron Type Dopamine Concentration (µM) Effect
Retinal neurons50Decreased Src activity

Endocrinology

Research has indicated that MDL-12,330A can potentiate insulin secretion from pancreatic beta cells by prolonging action potential duration through the blockade of voltage-dependent potassium channels. This effect was observed at concentrations that did not significantly inhibit adenylyl cyclase activity, indicating that its mechanism may involve both specific and non-specific actions .

Study Cell Type Glucose Concentration (mmol/L) Insulin Secretion Increase
Pancreatic beta cells8.31.7 times control

Mécanisme D'action

MDL-12,330A Hydrochloride exerts its effects by inhibiting adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP. This inhibition leads to a decrease in cyclic AMP levels, affecting various cellular processes. The compound also acts as a voltage-gated potassium channel blocker, extending the duration of action potentials and favoring insulin secretion. Additionally, it blocks calcium entry into cells .

Comparaison Avec Des Composés Similaires

Uniqueness: MDL-12,330A Hydrochloride is unique due to its dual role as an adenylyl cyclase inhibitor and a voltage-gated potassium channel blocker. This combination of actions makes it a valuable tool in research involving cyclic AMP signaling and cellular electrophysiology .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which MDL-12,330A hydrochloride potentiates insulin secretion in pancreatic β-cells?

MDL-12,330A enhances insulin secretion by inhibiting voltage-dependent K⁺ (Kv) channels, prolonging action potential duration (APD), which elevates intracellular Ca²⁺ ([Ca²⁺]i) levels. This mechanism is independent of its adenylate cyclase (AC) inhibitory role, as demonstrated by the lack of similar effects with other AC inhibitors like SQ 22536 or PKA/Epac inhibitors . Key methodologies include patch-clamp recordings to measure Kv currents and Ca²⁺ fluorescence imaging to track [Ca²⁺]i dynamics.

Q. How can patch-clamp electrophysiology be used to validate Kv channel inhibition by MDL-12,330A?

In current-clamp mode, apply 4 ms, 150 pA current pulses to β-cells to elicit action potentials. Measure APD as the time from depolarization onset to repolarization within ±10 mV of resting potential. MDL-12,330A treatment significantly prolongs APD (e.g., from 18.5 ± 2.1 ms to 48.4 ± 5.7 ms), confirming Kv blockade. Voltage-clamp recordings of outward K⁺ currents further quantify inhibition, with data analyzed using software like Pulsefit and SigmaPlot .

Q. What experimental controls are critical when studying AC/cAMP signaling with MDL-12,330A?

Include parallel experiments with:

  • SQ 22536 : A structurally distinct AC inhibitor to differentiate AC-specific effects.
  • H89 (PKA inhibitor) and ESI-09 (Epac inhibitor) : To rule out downstream cAMP effector pathways.
  • DMSO vehicle controls : MDL-12,330A is often dissolved in DMSO, which can independently modulate cellular processes at high concentrations .

Advanced Research Questions

Q. Why does MDL-12,330A enhance insulin secretion, while SQ 22536 does not, despite both inhibiting AC?

MDL-12,330A’s off-target Kv channel blockade drives APD prolongation and [Ca²⁺]i elevation, which SQ 22536 lacks. This discrepancy highlights the importance of validating AC inhibitors for non-specific effects. For example, MDL-12,330A inhibits Kv currents by ~60% at 10 µM, whereas SQ 22536 shows no Kv modulation .

Q. How does MDL-12,330A affect ADCY gene expression and proliferation in fumarate hydratase (FH)-deficient cancer cells?

In UOK262 (FH-deficient) cells, MDL-12,330A reduces ADCY expression and suppresses proliferation in a dose-dependent manner (e.g., cell viability drops to 40% at 200 µM). In contrast, FH-reconstituted UOK262pFH cells show minimal ADCY changes and resistance to MDL-12,330A, suggesting context-dependent AC regulation in tumorigenesis .

Q. How should researchers address contradictory reports of MDL-12,330A’s effects on Ca²⁺ channels?

Cell-type specificity must be considered. In β-cells, MDL-12,330A does not alter Ca²⁺ currents, but in pituitary cells, it inhibits Ca²⁺ entry. Validate findings using:

  • Ca²⁺ imaging with Fluo-4 AM : Track [Ca²⁺]i changes under glucose stimulation.
  • Voltage-clamp recordings : Isolate Ca²⁺ currents using Cs⁺-based internal solutions and Ba²⁺ as a charge carrier .

Q. Can MDL-12,330A’s non-specific effects explain its role in fungal morphogenesis studies?

In Magnaporthe oryzae, MDL-12,330A (200 µg/ml) redistributes MoSom1 transcription factor from the nucleus to cytoplasm, independent of AC inhibition. This effect requires DMSO concentration controls (0.8% v/v) to exclude solvent artifacts .

Q. Why does MDL-12,330A fail to modulate lactic acid’s anti-inflammatory effects in macrophages?

Lactic acid suppresses pro-inflammatory responses via histone acetylation, not AC/cAMP pathways. MDL-12,330A’s inability to reverse this effect (e.g., no change in TNF-α/IL-6 levels) confirms cAMP-independent mechanisms in inflammatory signaling .

Q. Methodological Considerations

Q. How to design experiments isolating AC inhibition from Kv blockade in MDL-12,330A studies?

  • Pharmacological profiling : Compare MDL-12,330A with Kv-specific inhibitors (e.g., tetraethylammonium) and AC-specific inhibitors (SQ 22536).
  • Genetic models : Use β-cells with Kv channel knockouts or AC knockdowns.
  • Dose-response analysis : MDL-12,330A’s AC inhibition (IC₅₀ ~10 µM) overlaps with Kv blockade, requiring careful titration .

Q. How to resolve discrepancies in MDL-12,330A’s reported effects across studies?

Cross-validate findings using:

  • Multiple cell models : Compare β-cells, neuronal cells, and cancer cells.
  • Alternative AC inhibitors : Use NKY80 (AC5-selective) or 2′,3′-dideoxyadenosine.
  • Transcriptomic/proteomic profiling : Identify off-target pathways (e.g., phosphodiesterase inhibition) .

Propriétés

IUPAC Name

N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPQUCSDBVAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432999
Record name MDL-12330A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40297-09-4
Record name MDL-12330A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDL-12,330A hydrochloride
Reactant of Route 2
Reactant of Route 2
MDL-12,330A hydrochloride
Reactant of Route 3
Reactant of Route 3
MDL-12,330A hydrochloride
Reactant of Route 4
MDL-12,330A hydrochloride
Reactant of Route 5
MDL-12,330A hydrochloride
Reactant of Route 6
MDL-12,330A hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.